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Compound of Interest

Compound Name: Berkeleylactone E

Cat. No.: B10819049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Berkeleylactone E, a member of the intriguing class of 16-membered macrolides, has

garnered significant interest within the scientific community. This technical guide provides a

comprehensive overview of its natural source, detailing the unique microbial interaction

required for its production, and explores our current understanding of its biosynthesis. While

the precise genetic blueprint for its construction remains to be fully elucidated, this document

synthesizes the available experimental evidence to offer a robust framework for future research

and development.

Natural Source: A Tale of Two Fungi
Berkeleylactone E is a fungal metabolite not produced by a single organism in isolation but

rather through a fascinating symbiotic or competitive interaction between two distinct species of

fungi: Penicillium fuscum and Penicillium camembertii/clavigerum.[1][2][3] These two fungi

were originally isolated from the acidic, metal-rich waters of the Berkeley Pit Lake in Montana,

USA.[1]

Initial studies of these fungi in pure (axenic) cultures revealed no production of

berkeleylactones.[1] It is only when these two species are grown together in a co-culture that

the production of Berkeleylactone E, along with other related berkeleylactone analogues, is

initiated. This phenomenon strongly suggests that the biosynthetic gene cluster responsible for

berkeleylactone synthesis is "silent" in each fungus under normal laboratory conditions and is

activated through chemical signaling or stress induced by the presence of the other fungus.
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Interestingly, subsequent research has also identified Penicillium turbatum as a producer of

Berkeleylactone E in axenic culture, suggesting that the genetic potential for its synthesis may

be present in other related Penicillium species and that the regulatory mechanisms controlling

its expression can vary.

Physicochemical Properties of Berkeleylactone E
Berkeleylactone E has been characterized using a variety of spectroscopic and spectrometric

techniques. A summary of its key physicochemical data is presented below.

Property Value Reference

Molecular Formula C₂₀H₃₂O₇

Molecular Weight 384.46 g/mol

¹H NMR Data (400 MHz,

CDCl₃)

δ 6.93 (dd, J=15.7, 4.9 Hz),

6.10 (dd, J=15.7, 1.8 Hz), ...

¹³C NMR Data (100 MHz,

CDCl₃)

δ 205.8, 173.7, 176.1, 148.3,

123.3, ...

High-Resolution Electrospray

Ionization Mass Spectrometry

(HRESIMS)

[M+Na]⁺ m/z 407.2041 (calcd

for C₂₀H₃₂O₇Na, 407.2046)

Note: The complete NMR data is extensive and can be found in the cited literature.

Biosynthesis: A Glimpse into a Silent World
The biosynthesis of Berkeleylactone E is presumed to follow a polyketide pathway, a common

route for the synthesis of macrolides in fungi. Polyketides are assembled by large,

multifunctional enzymes called polyketide synthases (PKSs) from simple acyl-CoA precursors.

While the specific biosynthetic gene cluster (BGC) responsible for Berkeleylactone E has not

yet been identified, the induction of its production in a co-culture system provides a strong

indication that a silent PKS gene cluster is activated. The current hypothesis is that chemical

signals exchanged between P. fuscum and P. camembertii/clavigerum trigger a signaling

cascade that leads to the transcription of the necessary PKS and tailoring enzymes.
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A generalized workflow for the discovery of such induced metabolites is depicted below.

Axenic Cultures Co-culture

Penicillium fuscum
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Penicillium camembertii/clavigerum P. fuscum + P. camembertii/clavigerum
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No Berkeleylactone E Detected
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Co-culture

Isolation and Structure Elucidation

Click to download full resolution via product page

Experimental workflow for the discovery of Berkeleylactone E.

The proposed biosynthetic pathway likely involves a Type I PKS, which iteratively condenses

acetate units (or other small carboxylic acids) to build the polyketide backbone. This backbone

is then likely modified by a series of tailoring enzymes, such as reductases, dehydratases, and

hydroxylases, to introduce the various functional groups and stereocenters found in the final
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Berkeleylactone E molecule. The final step would be the macrocyclization of the linear

polyketide chain to form the characteristic 16-membered lactone ring.

The activation of the silent gene cluster can be visualized as a regulatory event.

Penicillium fuscum Penicillium camembertii/clavigerum

Signal Molecule Production ReceptorSignal Molecule

Silent Berkeleylactone BGC Gene Expression

Signaling Cascade

Transcription Factor Activation

Activation

Berkeleylactone E Biosynthesis

Click to download full resolution via product page

Hypothetical signaling pathway for BGC activation.

Experimental Protocols
Fungal Strains and Co-culture Conditions

Fungal Strains:Penicillium fuscum and Penicillium camembertii/clavigerum isolated from

Berkeley Pit Lake surface water.

Culture Medium: Potato Dextrose Broth (PDB).

Axenic Culture: Each fungus is grown separately in PDB in a shaker incubator at 200 rpm at

room temperature for 7 days.

Co-culture: Both fungal species are inoculated into the same flask of PDB and grown under

the same conditions as the axenic cultures for a "carefully timed" period, which appears to be

around 7 days.

Extraction and Isolation of Berkeleylactone E
Extraction: The fungal cultures (both axenic and co-culture) are harvested and the whole

broth is extracted with an organic solvent such as chloroform (CHCl₃).
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Concentration: The organic extract is concentrated under reduced pressure to yield a crude

extract.

Chromatographic Separation: The crude extract from the co-culture is subjected to

chromatographic techniques to separate the individual components. This typically involves:

Initial Fractionation: Flash column chromatography on silica gel using a gradient of

solvents (e.g., a hexane-ethyl acetate or hexane-isopropanol system).

Fine Purification: Further purification of the fractions containing berkeleylactones is

achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-

phase column (e.g., C18) and a mobile phase such as a water-acetonitrile or water-

methanol gradient.

Compound Identification: Fractions are analyzed by Thin Layer Chromatography (TLC) and

HPLC to identify those containing Berkeleylactone E. The final identification and structural

confirmation are performed using spectroscopic methods, primarily NMR (¹H, ¹³C, COSY,

HSQC, HMBC) and mass spectrometry (HRESIMS).

Conclusion and Future Directions
Berkeleylactone E stands as a compelling example of the untapped chemical diversity

residing within the microbial world, particularly in the context of microbial interactions. Its

discovery highlights the power of co-culture techniques to unlock silent biosynthetic pathways.

While the natural source and methods for its production and isolation are now established, the

complete elucidation of its biosynthetic pathway at the genetic and enzymatic level remains a

key area for future research.

Identifying the Berkeleylactone E biosynthetic gene cluster through genomic and

transcriptomic analysis of the P. fuscum and P. camembertii/clavigerum co-culture will be a

critical next step. This will not only provide fundamental insights into the regulation of silent

gene clusters but also open up avenues for the engineered biosynthesis of Berkeleylactone E
and novel analogues with potentially improved therapeutic properties. Such endeavors will

undoubtedly be of great value to the fields of natural product chemistry, drug discovery, and

synthetic biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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